Technical Monograph: 1-Decen-3-ol (CAS 51100-54-0)
Technical Monograph: 1-Decen-3-ol (CAS 51100-54-0)
[1]
Executive Summary
1-Decen-3-ol (CAS 51100-54-0) is a secondary allylic alcohol that serves as a critical intermediate in organic synthesis and a potent organoleptic agent in flavor chemistry. While structurally homologous to the well-known "mushroom alcohol" (1-octen-3-ol), the C10 chain of 1-decen-3-ol imparts unique lipophilicity and steric properties, making it a privileged scaffold for cross-metathesis (CM) and asymmetric catalysis .
In pharmaceutical research, 1-decen-3-ol has emerged as a key building block for the synthesis of bioactive lipids, including regioisomers of hydroxystearic acids (HSAs) with antiproliferative activity against human cancer cell lines. This guide analyzes its physiochemical profile, validated synthetic routes, and applications in high-value chemical manufacturing.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
1-Decen-3-ol acts as a lipophilic chiral pool precursor. Its terminal alkene functionality allows for diverse functionalization (metathesis, epoxidation, hydroboration), while the secondary hydroxyl group provides a handle for resolution or esterification.
Physiochemical Data
| Property | Value | Notes |
| CAS Number | 51100-54-0 | |
| IUPAC Name | Dec-1-en-3-ol | |
| Molecular Formula | C₁₀H₂₀O | |
| Molecular Weight | 156.27 g/mol | |
| Boiling Point | 215–217 °C | @ 760 mmHg |
| Density | 0.836–0.842 g/mL | @ 25 °C |
| Refractive Index | 1.439–1.446 | ( |
| Flash Point | ~94 °C (202 °F) | Closed Cup |
| Solubility | Soluble in alcohols, oils; Insoluble in water | LogP ~3.5–3.7 |
| Organoleptics | Waxy, earthy, fungal, slight citrus/cheesy nuances | Less volatile than 1-octen-3-ol |
Stereochemistry
1-Decen-3-ol possesses a chiral center at the C3 position.[1]
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(R)-(-)-1-Decen-3-ol: Associated with intense mushroom/fungal notes.[2]
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(S)-(+)-1-Decen-3-ol: Characterized by herbaceous, green, and less intense fungal notes.
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Enantiomeric Resolution: Often achieved via lipase-catalyzed kinetic resolution (see Section 3).
Synthetic Methodologies
For research and industrial scaling, two primary routes are preferred: Grignard Addition (for racemic bulk material) and Enzymatic Kinetic Resolution (for optically active building blocks).
Protocol A: Grignard Addition (Racemic Synthesis)
This method utilizes the nucleophilic addition of a vinyl group to an aldehyde.
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Reagents: Octanal (CAS 124-13-0), Vinylmagnesium bromide (1.0 M in THF).
-
Mechanism: The vinyl Grignard reagent attacks the carbonyl carbon of octanal.
-
Procedure:
-
Charge a flame-dried flask with octanal (1.0 equiv) in anhydrous THF under
. -
Cool to 0 °C. Dropwise add VinylMgBr (1.2 equiv) over 30 mins to control exotherm.
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Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench with saturated
. Extract with . -
Purification: Vacuum distillation yields racemic 1-decen-3-ol (>95% purity).
-
Protocol B: Lipase-Mediated Kinetic Resolution
To obtain enantiopure material for drug synthesis, enzymatic resolution is superior to chemical resolution due to mild conditions.
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Catalyst: Pseudomonas lipase (e.g., Lipase PS) or Candida antarctica Lipase B (CAL-B).
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Acyl Donor: Vinyl acetate.
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Workflow:
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Dissolve racemic 1-decen-3-ol in hexane.
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Add vinyl acetate (0.6 equiv) and immobilized lipase.
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Incubate at 30–40 °C. The enzyme selectively acetylates the (R)-enantiomer (typically).
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Separation: The unreacted (S)-alcohol and the (R)-acetate are separated via column chromatography or distillation.
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Hydrolysis: The (R)-acetate is hydrolyzed to yield pure (R)-1-decen-3-ol.
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Visualizing the Synthesis Workflow
Figure 1: Synthetic pathways for racemic and enantiopure 1-Decen-3-ol.
Applications in Drug Development & Synthesis
The utility of 1-decen-3-ol extends beyond flavor chemistry into high-value pharmaceutical intermediates. Its terminal alkene is a "handle" for olefin metathesis, a Nobel Prize-winning transformation essential for constructing complex lipid structures.
Cross-Metathesis (CM) for Cytotoxic Lipids
Research has demonstrated the use of 1-decen-3-ol in the synthesis of 11-hydroxy-9-octadecenoic acid (11-HSA) , a regioisomer of hydroxystearic acid.
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Mechanism: Ruthenium-catalyzed cross-metathesis between 1-decen-3-ol and Oleic Acid.
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Catalyst: Grubbs 2nd Generation or Hoveyda-Grubbs catalysts (specifically Catalyst M51 in microwave conditions).
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Significance: The resulting 11-HSA and its hydrogenated derivatives exhibit antiproliferative activity against human cancer cell lines (e.g., Caco-2, HT29).[3] The position of the hydroxyl group (derived from the C3 of 1-decen-3-ol) is critical for biological efficacy.
Pheromone Synthesis
1-Decen-3-ol serves as a starting material for the synthesis of insect pheromones, such as those for the cabbage looper (Trichoplusia ni).[4] The synthetic strategy typically involves:
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Protection of the C3-hydroxyl group.
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Chain extension or coupling at the terminal alkene.
-
Stereochemical inversion or retention depending on the target bioactive isomer.
Biological Activity & Natural Occurrence
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Natural Sources: Identified in the essential oils of Sphaeranthus africanus and Artemisia herba-alba.
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Direct Activity: These essential oils demonstrate larvicidal activity against Aedes mosquitoes and antifungal properties . This suggests 1-decen-3-ol may serve as a lead compound for eco-friendly pesticides or antifungal topicals.
Reaction Pathway Diagram
Figure 2: Application of 1-Decen-3-ol in pharmaceutical and agrochemical synthesis.
Analytical Characterization
To validate the identity of synthesized 1-decen-3-ol, the following spectroscopic signatures are diagnostic.
Proton NMR ( NMR, 400 MHz, )
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5.85 ppm (1H, ddd): The internal vinyl proton (
). Characteristic of terminal alkenes. -
5.20 ppm (1H, dt) &
5.10 ppm (1H, dt): Terminal vinyl protons ( ). Look for distinct splitting patterns. -
4.10 ppm (1H, q/m): The carbinol proton (
) adjacent to the hydroxyl group. Shift varies slightly with concentration. - 0.88 ppm (3H, t): Terminal methyl group of the decyl chain.
Infrared Spectroscopy (FT-IR)
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3350 cm⁻¹ (Broad): O-H stretching vibration (Intermolecular H-bonding).
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3080 cm⁻¹: C=H stretching (sp² hybridized carbons).
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1640 cm⁻¹: C=C stretching (Alkene).
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990 & 910 cm⁻¹: Out-of-plane bending (Terminal vinyl group).
Safety & Handling
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H227: Combustible liquid.
-
-
Storage: Store in a cool, dry place under inert gas (
or Ar) to prevent oxidation of the alkene or alcohol functionalities. -
Environmental: 1-Decen-3-ol has shown larvicidal properties; avoid release into aquatic environments.[5]
References
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Synthesis via Grignard Reaction: Zawirska-Wojtasiak, R. (2004). "Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms." Acta Sci. Pol., Technol. Aliment. 3(2), 87-96. (Methodology adapted for C10 homolog).
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Cross-Metathesis & Anticancer Activity: Trombini, C., et al. (2019). "Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines." Molecules, 24(19), 3530.
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Natural Occurrence & Larvicidal Activity: Tran, H. H., et al. (2022). "Essential Oils from Vietnamese Asteraceae for Environmentally Friendly Control of Aedes Mosquitoes." Molecules, 27(22), 7942.
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Kinetic Resolution of Alkenols: Kawamata, S., et al. (2002). "Sensory Evaluation of Optically Active 1-Alken-3-ols." 10th Weurman Flavour Research Symposium.
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General Safety Data: PubChem Compound Summary for CID 170977, 1-Decen-3-ol. National Center for Biotechnology Information.
